1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
Description
This urea derivative features a 2-chlorophenyl group linked via a urea bridge to a substituted pyrimidine ring (4,6-dimethyl-2-(pyrrolidin-1-yl)).
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-11-15(12(2)20-16(19-11)23-9-5-6-10-23)22-17(24)21-14-8-4-3-7-13(14)18/h3-4,7-8H,5-6,9-10H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYINJBUNYVSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has been investigated for its potential as a therapeutic agent. Specifically, it shows promise in:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The presence of the pyrimidine ring is often associated with antitumor properties due to its ability to interfere with nucleic acid synthesis.
- Neurological Disorders : The pyrrolidine component suggests potential neuroprotective properties. Compounds like this have been explored for their efficacy in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Enzyme Inhibition Studies
Studies have shown that derivatives of this compound can act as inhibitors of specific enzymes involved in cellular signaling pathways. For instance:
- Phosphodiesterase Inhibition : Certain structural analogs have demonstrated the ability to inhibit phosphodiesterases, which are critical in regulating cyclic nucleotide levels within cells. This inhibition can lead to enhanced signaling pathways beneficial in various therapeutic contexts.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, derivatives similar to this compound were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that the compound may disrupt critical cellular processes involved in cancer proliferation.
Case Study 2: Neurological Effects
Another research article focused on the neuroprotective effects of compounds containing the pyrrolidine structure. In vitro assays demonstrated that these compounds could reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents. This supports the hypothesis that similar structures may confer protective benefits against neurodegeneration.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include urea derivatives and pyrimidine-based inhibitors (Table 1).
Table 1: Structural Comparison of Urea Derivatives
Key Differences :
- Phenyl Group : The target compound’s 2-chlorophenyl group differs from BJ50613’s 3-chloro-4-methylphenyl and AVE#21’s chloro-fluorobenzoyl, affecting steric hindrance and electronic properties.
Binding Affinity and Docking Studies
Docking studies on glycogen phosphorylase (PDB: 2QN1/2QN2) reveal that urea derivatives, including AVE#21 and Novo4j, bind to an allosteric site via hydrophobic and hydrogen-bonding interactions .
- Pyrrolidinyl vs. Piperazinyl : The pyrrolidine ring’s reduced basicity compared to piperazine may weaken ionic interactions but enhance hydrophobic contacts.
- Chlorophenyl Positioning : The 2-chloro substituent may optimize van der Waals interactions in the binding pocket compared to 3-chloro or fluorinated analogues .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 384.86 | 3.2 | ~0.05 |
| BJ50613 | 388.89 | 2.8 | ~0.1 |
| BJ50612 | 288.30 | 1.5 | ~1.0 |
The target compound’s higher logP and lower solubility compared to BJ50612 and BJ50613 highlight the impact of pyrrolidinyl and chlorophenyl groups on hydrophobicity.
Noncovalent Interaction Analysis
Computational tools like Multiwfn and noncovalent interaction (NCI) analysis reveal:
- Hydrogen Bonding : The urea bridge forms strong hydrogen bonds with enzyme residues, similar to AVE#21 .
- Van der Waals Interactions : The 4,6-dimethylpyrimidine enhances hydrophobic contacts, while pyrrolidinyl contributes to π-alkyl interactions .
- Steric Effects : The 2-chlorophenyl group minimizes steric clashes compared to bulkier substituents in BJ50613 .
Preparation Methods
Route 1: Suzuki Coupling and Sequential Amination
Step 1: Synthesis of 2-Chloro-4-(3-nitrophenyl)-4,6-dimethylpyrimidine
A regioselective Suzuki coupling between 2,4-dichloro-4,6-dimethylpyrimidine (9) and (3-nitrophenyl)boronic acid (10) yields 2-chloro-4-(3-nitrophenyl)-4,6-dimethylpyrimidine (11) . The reaction proceeds in tetrahydrofuran (THF) with Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base at 80°C for 12 hours, achieving 65–75% yield.
Step 2: Reduction to 3-(2-Chloro-4,6-dimethylpyrimidin-4-yl)aniline
Catalytic hydrogenation of 11 using H₂/Pd-C in ethanol reduces the nitro group to an amine, yielding 3-(2-chloro-4,6-dimethylpyrimidin-4-yl)aniline (12) with 85–90% efficiency.
Step 3: Pyrrolidine Introduction via Nucleophilic Aromatic Substitution
Heating 12 with pyrrolidine in dimethylformamide (DMF) at 120°C for 8 hours replaces the 2-chloro group with pyrrolidine, producing 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine (19) . This step requires careful exclusion of moisture and achieves 70–80% yield.
Route 2: Direct Amination of Dichloropyrimidine
Step 1: Regioselective Amination of 2,4-Dichloro-4,6-dimethylpyrimidine
Reacting 2,4-dichloro-4,6-dimethylpyrimidine with excess pyrrolidine in THF at 0°C to room temperature preferentially substitutes the 2-chloro position, yielding 2-(pyrrolidin-1-yl)-4-chloro-4,6-dimethylpyrimidine (16) as the major product (60–65%) alongside minor 4-(pyrrolidin-1-yl)-2-chloro-4,6-dimethylpyrimidine (17) (15–20%).
Step 2: Nitro Group Introduction and Reduction
Coupling 16 with (3-nitrophenyl)boronic acid via Suzuki-Miyaura conditions forms 2-(pyrrolidin-1-yl)-4-(3-nitrophenyl)-4,6-dimethylpyrimidine (18) , followed by hydrogenation to the amine 19 (87–97% yield).
Urea Bond Formation
Reaction of Pyrimidine Amine with 2-Chlorophenyl Isocyanate
The final step involves treating 19 with 2-chlorophenyl isocyanate in anhydrous dichloromethane (DCM) at 0°C, gradually warming to room temperature over 12 hours. Triethylamine (TEA) is added to scavenge HCl, yielding the target urea derivative in 75–85% purity. Purification via flash chromatography (SiO₂, ethyl acetate/hexane) enhances purity to >95%.
Alternative Synthetic Approaches
Microwave-Assisted Cyclization
Adapting methods from trisubstituted pyrimidine syntheses, a chalcone intermediate derived from 2-chloroacetophenone and 4-methylacetophenone is cyclized with urea under microwave irradiation (150°C, 30 minutes). However, this route lacks regioselectivity for the pyrrolidine and methyl groups, necessitating post-synthetic modifications.
Palladium-Catalyzed Cross-Coupling
Patent WO2013091011A1 describes pyrimidine-urea derivatives synthesized via Pd-catalyzed borylation and Suzuki coupling. For the target compound, 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-boronic ester could couple with 2-chlorophenyl urea precursors, though yields remain suboptimal (50–60%) compared to isocyanate routes.
Optimization and Challenges
Regioselectivity in Pyrimidine Substitution
The electronic and steric effects of methyl groups at positions 4 and 6 direct substitution to the 2-position, as evidenced by NMR studies in. Pyrrolidine’s strong nucleophilicity further favors 2-substitution over 4-substitution.
Solvent and Catalyst Selection
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyrimidine core. A 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine derivative is synthesized via cyclocondensation of substituted acetamidines with β-keto esters under reflux conditions.
- Step 2 : Introduction of the urea linkage. The pyrimidine intermediate reacts with 2-chlorophenyl isocyanate in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
- Key Considerations : Reaction conditions (temperature, solvent choice) critically influence yield and purity. Moisture-sensitive steps require inert atmospheres (N₂/Ar).
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer : A combination of analytical techniques is employed:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., pyrrolidinyl protons at δ 1.8–2.1 ppm, urea NH signals at δ 8.3–9.0 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 388.15).
- Infrared Spectroscopy (IR) : Urea carbonyl stretching vibrations appear at ~1640–1680 cm⁻¹ .
- Advanced Tip : X-ray crystallography can resolve stereochemical ambiguities if single crystals are obtainable.
Q. What are the critical structural features influencing its reactivity?
- Key Features :
- Urea moiety : Participates in hydrogen bonding, crucial for target binding (e.g., enzyme inhibition).
- Chlorophenyl group : Enhances lipophilicity and π-π stacking interactions.
- Pyrimidine-pyrrolidine system : Modulates solubility and steric effects .
- Experimental Insight : Substituent modifications (e.g., replacing pyrrolidine with morpholine) alter solubility and bioactivity, as shown in analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents (e.g., halogenation, alkyl/aryl groups) on the phenyl or pyrimidine rings.
- Biological Assays : Test inhibitory activity against target enzymes (e.g., COX-1/COX-2 for anti-inflammatory potential) using in vitro fluorometric or colorimetric assays.
- Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding affinities .
- Case Study : Replacing 2-chlorophenyl with 3-fluorophenyl in analogs increased COX-2 selectivity by 20% in a comparative study .
Q. How should researchers resolve contradictions in reported biological data for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) across labs.
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound integrity.
- Meta-Analysis : Compare data from structurally similar compounds (e.g., 1-(3-chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea) to identify trends .
- Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from variations in ATP concentrations during assays.
Q. What strategies optimize reaction yield during large-scale synthesis?
- Methodological Answer :
- Continuous Flow Chemistry : Enhances mixing efficiency and reduces side reactions (e.g., urea hydrolysis).
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce reaction time.
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .
- Data : Pilot-scale studies using flow reactors improved yield from 65% (batch) to 82% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
